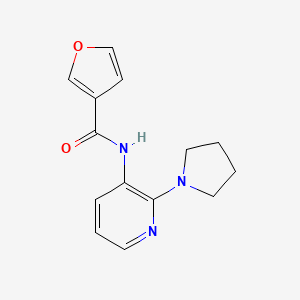
1-(Furan-3-ylmethyl)-3-(2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-ylmethyl)-3-(2-methylphenyl)urea is a synthetic compound that has gained attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(Furan-3-ylmethyl)-3-(2-methylphenyl)urea is not fully understood. However, it has been proposed that this compound exerts its effects by interacting with specific targets in cells. For example, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in various cellular processes. In addition, it has been suggested that this compound may induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Furan-3-ylmethyl)-3-(2-methylphenyl)urea have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to have antifungal activity against certain fungal species. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Furan-3-ylmethyl)-3-(2-methylphenyl)urea in lab experiments is its potential to target specific cellular processes. This compound has been shown to have activity against various enzymes and receptors, making it a useful tool for studying these targets. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for research on 1-(Furan-3-ylmethyl)-3-(2-methylphenyl)urea. One direction is to further investigate its mechanism of action and identify its specific targets in cells. Another direction is to explore its potential application in drug development for the treatment of cancer, inflammation, and fungal infections. In addition, this compound could be used as a building block for the synthesis of novel materials with unique properties. Further research is needed to fully understand the potential of 1-(Furan-3-ylmethyl)-3-(2-methylphenyl)urea in these areas.
Conclusion:
1-(Furan-3-ylmethyl)-3-(2-methylphenyl)urea is a synthetic compound that has gained attention in scientific research due to its potential application in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 1-(Furan-3-ylmethyl)-3-(2-methylphenyl)urea in various areas of scientific research.
Synthesemethoden
The synthesis of 1-(Furan-3-ylmethyl)-3-(2-methylphenyl)urea has been reported using different methods. One of the methods involves the reaction of furfural with 2-methylphenyl isocyanate in the presence of a base to yield the final product. Another method involves the reaction of furfurylamine with 2-methylphenyl isocyanate in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-ylmethyl)-3-(2-methylphenyl)urea has been studied for its potential application in various fields. In medicinal chemistry, this compound has been evaluated for its antitumor, anti-inflammatory, and antifungal activities. In addition, it has been tested for its ability to inhibit certain enzymes and receptors. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Eigenschaften
IUPAC Name |
1-(furan-3-ylmethyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-4-2-3-5-12(10)15-13(16)14-8-11-6-7-17-9-11/h2-7,9H,8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGIMUQOIQGORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527091.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
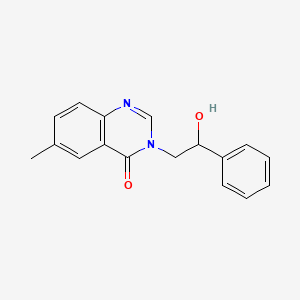
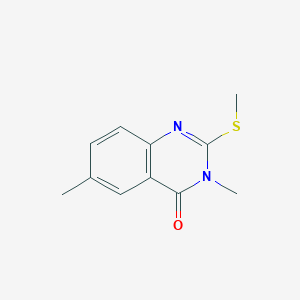
![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)
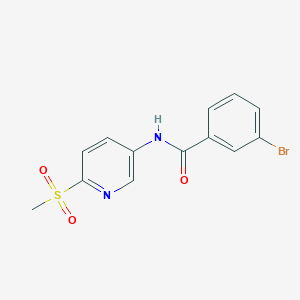
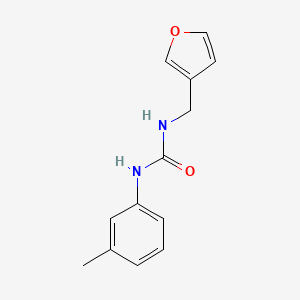
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)
![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)
